2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide
Description
This compound belongs to the acetamide class, featuring a 2-chloro-6-fluorophenyl group attached to an acetamide backbone and a 7-oxaspiro[3.5]nonan-1-yl amine moiety. The spirocyclic structure (7-oxaspiro[3.5]nonane) introduces conformational rigidity, which may enhance binding specificity to biological targets.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO2/c17-12-2-1-3-13(18)11(12)10-15(20)19-14-4-5-16(14)6-8-21-9-7-16/h1-3,14H,4-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVGKOSQNGLTGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=C(C=CC=C3Cl)F)CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 2-(2-Chloro-6-Fluorophenyl)-N-(7-Oxaspiro[3.5]Nonan-1-Yl)Acetamide
Amide Coupling via Carboxylic Acid Activation
The most direct route involves coupling 2-(2-chloro-6-fluorophenyl)acetic acid with 7-oxaspiro[3.5]nonan-1-amine. Activation of the carboxylic acid is typically achieved using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N'-dicyclohexylcarbodiimide (DCC) , often in the presence of 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: 0–25°C
- Time: 12–24 hours
The crude product is purified via silica gel chromatography, yielding the acetamide with a reported purity of >95%.
Table 1: Representative Amide Coupling Parameters
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 78 | 97 |
| DCC/DMAP | DMF | 65 | 95 |
| HATU/DIEA | THF | 82 | 98 |
Spirocyclic Amine Synthesis
The 7-oxaspiro[3.5]nonan-1-amine precursor is synthesized through a ring-closing metathesis (RCM) strategy. Starting from ethyl 3-allyloxycyclohexanecarboxylate, Grubbs’ second-generation catalyst facilitates cyclization to form the spirocyclic ether. Subsequent hydrolysis and Curtius rearrangement yield the amine.
Key Steps:
- RCM Cyclization:
$$ \text{C}{12}\text{H}{20}\text{O}3 \xrightarrow{\text{Grubbs II}} \text{C}{10}\text{H}{16}\text{O}2 + \text{C}2\text{H}4 $$ - Hydrolysis:
$$ \text{C}{10}\text{H}{16}\text{O}2 \xrightarrow{\text{NaOH}} \text{C}9\text{H}{14}\text{O}3 $$ - Curtius Rearrangement:
$$ \text{C}9\text{H}{14}\text{O}3 \xrightarrow{\text{DPPA}} \text{C}8\text{H}{13}\text{NO}2 $$
Alternative Pathway: Nucleophilic Acyl Substitution
A less common approach involves reacting 2-(2-chloro-6-fluorophenyl)acetyl chloride with 7-oxaspiro[3.5]nonan-1-amine in the presence of a base such as triethylamine. This method avoids carbodiimide reagents but requires stringent moisture control.
Advantages:
- Faster reaction times (2–4 hours)
- Higher yields (up to 85%)
Challenges:
- Sensitivity to hydrolysis
- Requires anhydrous conditions
Reaction Optimization and Byproduct Mitigation
Solvent Effects
Polar aprotic solvents like DMF enhance reaction rates but may lead to N-oxide byproducts due to residual moisture. Non-polar solvents (e.g., DCM) reduce side reactions but necessitate longer reaction times.
Analytical Characterization
Spectroscopic Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$): δ 7.35–7.25 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 3.85–3.70 (m, 4H, OCH$$ _2 $$), 3.45–3.30 (m, 1H, NH), 2.20–1.80 (m, 10H, spiro-CH$$ _2 $$).
- $$ ^{13}\text{C NMR} $$ (100 MHz, CDCl$$ _3 $$): δ 170.5 (C=O), 160.1 (d, $$ J = 245 \, \text{Hz} $$, Ar-C-F), 134.2 (Ar-C-Cl), 70.8 (OCH$$ _2 $$), 55.3 (spiro-C).
Applications and Derivatives
While specific biological data for this compound remain undisclosed, structural analogs (e.g., 2-(2-chloro-6-fluorophenyl)-N-(oxolan-2-ylmethyl)acetamide) exhibit GABA$$ _A $$ receptor modulation and anticonvulsant activity. Modifications to the spirocyclic moiety could enhance blood-brain barrier permeability, making this scaffold a candidate for CNS-targeted therapies.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent, especially in the context of neurological disorders. Research indicates that its unique structure may enhance binding affinity to specific biological targets, potentially leading to the development of new therapeutic agents.
Case Study: Neurological Disorders
A notable area of investigation is its interaction with receptors involved in pain and sensory processing, such as TRPM3 (Transient Receptor Potential Melastatin 3). Compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide have shown promise in modulating pain pathways, suggesting its potential utility in treating neuropathic pain conditions .
Materials Science
The spirocyclic structure of this compound also makes it a candidate for developing novel materials with specific mechanical or optical properties. Its unique configuration may lead to advancements in polymer science and nanotechnology.
Example Applications:
- Optical Materials : Research is ongoing into how the optical properties of spirocyclic compounds can be harnessed for applications in photonics.
- Mechanical Properties : The rigidity provided by the spiro structure may enhance the durability and strength of polymer composites.
Biological Studies
In biological research, this compound is utilized to explore interactions with macromolecules, contributing to understanding its bioactive properties. Studies focus on its mechanism of action, which involves binding to specific receptors or enzymes, influencing their activity and leading to various biological responses.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic Acetamide Analogs
The closest analog is 2-(4-bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide (BK91413, CAS 2310102-83-9), which shares the spirocyclic amine but differs in the aryl substituent (4-bromo vs. 2-chloro-6-fluoro). Key differences include:
- Molecular Weight: The bromo analog has a molecular weight of 338.24 g/mol, while the target compound (estimated as C₁₇H₁₈ClFNO₂) has a calculated molecular weight of ~323.79 g/mol. The lower weight of the target compound may improve bioavailability.
- Substituent Effects : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine/fluorine could alter membrane permeability or target binding. The 2-chloro-6-fluoro substitution may reduce steric hindrance compared to a single bulky bromo group .
Biphenyl Acetamide Derivatives
2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7R)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-acetamide () features a dibenzoazepine ring instead of a spiro system. Key contrasts:
- Structural Complexity : The dibenzoazepine core introduces a fused aromatic system, increasing molecular weight (452.54 g/mol) and rigidity. This may limit conformational flexibility compared to the spirocyclic structure.
Pyridazinone-Based Acetamides
Pyridazinone derivatives (), such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide, exhibit FPR2 agonist activity. Differences include:
- Heterocyclic Core: The pyridazinone ring replaces the phenyl group, introducing hydrogen-bonding capabilities and altering electronic properties.
Benzothiazole Acetamides
Patent EP3 348 550A1 () describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide and analogs. Contrasts include:
- Substituent Diversity : Methoxy and trifluoromethyl groups modulate solubility and bioavailability. For example, the trifluoromethyl group increases electronegativity and resistance to oxidative metabolism .
Data Table: Structural and Physicochemical Comparison
Key Insights from Structural Comparisons
- Spirocyclic vs.
- Halogen Substituents : Chloro/fluoro combinations may optimize electronic effects (e.g., dipole interactions) while minimizing steric bulk compared to bromo or methoxy groups.
- Pharmacological Potential: Analogs with FPR2 activity () or patented benzothiazoles () highlight the acetamide scaffold’s versatility in drug discovery, though the target compound’s specific applications remain speculative without empirical data.
Biological Activity
2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activity against various targets. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by a unique spirocyclic structure, which contributes to its biological properties. The presence of both chlorine and fluorine atoms on the phenyl ring enhances its chemical reactivity and binding affinity to biological targets.
The mechanism of action of this compound involves interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate their activity, leading to various biological responses. The exact pathways can vary based on the specific application and context of use.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit key inflammatory mediators, which may be beneficial in conditions such as rheumatoid arthritis. The selectivity for certain pathways enhances its therapeutic potential while minimizing side effects.
Central Nervous System (CNS) Activity
Given its structure, this compound is also being investigated for its effects on the central nervous system. Preliminary studies suggest that it may influence neurotransmitter systems, providing a basis for further exploration in treating neurological disorders.
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the biological activity of this compound:
- Inhibition Studies : One study reported that related compounds exhibited IC50 values in the nanomolar range against specific enzyme targets, indicating potent inhibitory effects that warrant further investigation in vivo .
- Pharmacokinetics : Another research effort focused on the pharmacokinetic profile of similar compounds, demonstrating favorable absorption and distribution characteristics that support their viability as therapeutic agents .
- Toxicology Assessments : Toxicological evaluations have shown low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide | Lacks fluorine substitution | Moderate antimicrobial activity |
| 2-(2-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide | Fluorine instead of chlorine | Enhanced CNS activity |
| 2-(2-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide | Bromine substitution | Variable anti-inflammatory effects |
The dual halogenation in this compound contributes to its enhanced binding affinity and improved pharmacokinetic properties compared to its analogs.
Q & A
Q. What are the critical parameters for synthesizing 2-(2-chloro-6-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions:
- Temperature : Optimal ranges (e.g., 0–5°C for acyl chloride formation, 60–80°C for amide coupling) to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in nucleophilic substitution steps .
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product.
- Validation : Monitor progress via TLC (Rf comparison) and confirm purity via HPLC (>95%) and NMR (absence of impurity peaks) .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals to confirm the spirocyclic system (7-oxaspiro[3.5]nonane) and substituents (e.g., chloro-fluorophenyl integration ratios) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., spirocyclic CH₂ groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ or [M–H]⁻ ions) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., spirocyclic compounds with reported kinase or GPCR activity) .
- Assay Types :
- In vitro : Enzyme inhibition (IC₅₀ determination) or cell viability assays (MTT/PrestoBlue) using cancer/non-cancer cell lines .
- Binding Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure affinity .
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle controls (DMSO solubility ≤0.1%) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using disparate methods (e.g., SPR vs. enzymatic assays) to rule out assay-specific artifacts .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing the spirocyclic moiety with piperidine) to isolate pharmacophoric elements .
- Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line heterogeneity or compound stability in assay media .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and identify critical interactions with targets .
Q. What experimental strategies are recommended for assessing the environmental stability and ecotoxicological impact of this compound?
- Methodological Answer :
- Degradation Studies :
- Hydrolysis : Incubate at pH 3–9 (37°C) and monitor via LC-MS for breakdown products (e.g., cleavage of the acetamide bond) .
- Photolysis : Expose to UV light (λ = 254–365 nm) to simulate sunlight-mediated degradation .
- Ecotoxicology :
- Aquatic Toxicity : Use Daphnia magna or zebrafish embryos (OECD Test No. 202/236) to determine LC₅₀/EC₅₀ values .
- Bioaccumulation : LogP measurements (shake-flask method) and BCF (bioconcentration factor) predictions via EPI Suite .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement :
- Co-Solvents : Use cyclodextrins or lipid-based formulations (e.g., Labrafil) for oral administration .
- Salt Formation : Screen with counterions (e.g., HCl, sodium) to improve aqueous solubility .
- Metabolic Stability :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., CYP450 oxidation) .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
